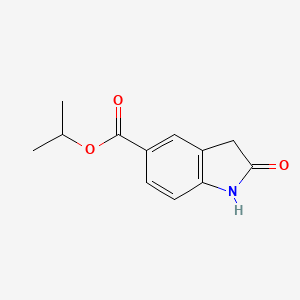
1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as MPMPU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPMPU is a urea derivative that has been synthesized through a multi-step process involving the reaction of various reagents.
作用機序
The mechanism of action of 1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with the α7 nicotinic acetylcholine receptor. 1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea binds to a specific site on the receptor, known as the allosteric site, which is distinct from the site where the neurotransmitter acetylcholine binds. This binding enhances the activity of the receptor, leading to an increase in calcium influx and neurotransmitter release.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been found to have various biochemical and physiological effects, particularly in the brain. It has been shown to enhance synaptic plasticity, which is the ability of the brain to adapt and change in response to stimuli. This may have implications for the treatment of various neurological disorders, such as depression and anxiety. 1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the advantages of using 1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of enhancing the activity of this receptor in a more targeted manner. However, one limitation of using 1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in scientific research. One area of interest is its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the efficacy and safety of 1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in these conditions. Another area of interest is its potential use as a tool for studying the α7 nicotinic acetylcholine receptor and its role in various physiological processes. Further studies are needed to fully understand the mechanism of action of 1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea and its effects on the receptor.
合成法
The synthesis of 1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves a multi-step process that begins with the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 1-(4-methoxyphenyl)-3-oxobut-1-en-1-yl acetate. This intermediate product is then reacted with pyrrolidine and ammonium acetate to form 1-(4-methoxyphenyl)-3-(1-pyrrolidin-3-yl)urea. Finally, this product is reacted with 4-methoxyphenyl isocyanate to form 1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea.
科学的研究の応用
1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in various physiological processes, including learning and memory. 1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been found to enhance the activity of this receptor, which may have implications for the treatment of various neurological disorders, such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-25-16-7-3-13(4-8-16)20-19(24)21-14-11-18(23)22(12-14)15-5-9-17(26-2)10-6-15/h3-10,14H,11-12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLXGOQAHKOQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

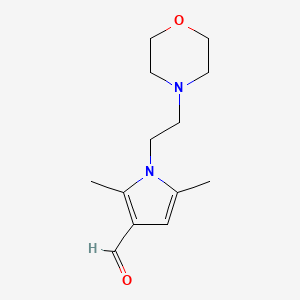
![N-(2,5-dimethylphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2622118.png)
![N-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]sulfanyl-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B2622121.png)

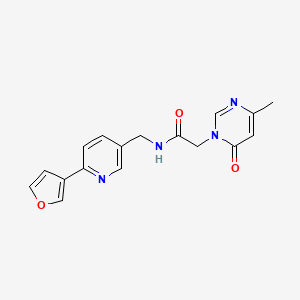
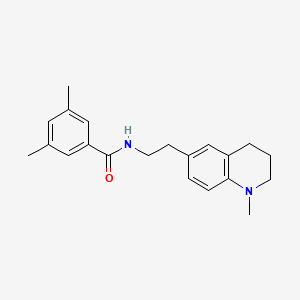
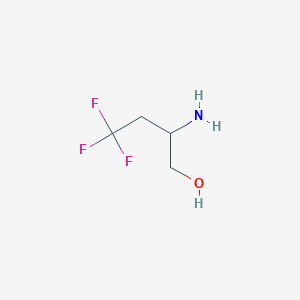

![4-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2622129.png)
![N'-{2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-N,N-dimethylpropane-1,3-diamine](/img/structure/B2622130.png)
![4-[(2,3-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2622131.png)
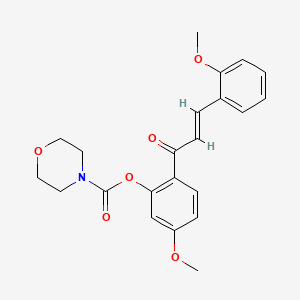
![4,4,4-Trifluoro-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2622135.png)
